2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-
Description
The compound 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- features a thiophene-carboximidamide core linked to a phenyl-imidazole scaffold substituted with a hexyl chain. This structure combines a heteroaromatic thiophene moiety with a lipophilic hexyl group, which may enhance membrane permeability and target binding affinity.
Properties
CAS No. |
651354-47-1 |
|---|---|
Molecular Formula |
C20H24N4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N'-[3-(2-hexyl-1H-imidazol-5-yl)phenyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C20H24N4S/c1-2-3-4-5-11-19-22-14-17(24-19)15-8-6-9-16(13-15)23-20(21)18-10-7-12-25-18/h6-10,12-14H,2-5,11H2,1H3,(H2,21,23)(H,22,24) |
InChI Key |
BJHPGKVSMXTJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC=C(N1)C2=CC(=CC=C2)N=C(C3=CC=CS3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s overall activity by interacting with different biological targets.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The hexyl chain in the target compound distinguishes it from analogues with shorter or cyclic substituents. Key comparisons include:
Key Observations :
- Polar Surface Area (PSA) remains consistent (~76.59 Ų), suggesting similar passive diffusion capabilities across membranes .
- The higher boiling point of the cyclohexylethyl derivative (631.8°C) vs. the target compound’s predicted ~620–630°C reflects increased molecular weight and van der Waals interactions .
Tautomerism and Stability
- emphasizes tautomerism in triazole-thione derivatives, where the thione form predominates. For the target compound, the imidazole ring may exhibit tautomeric shifts (e.g., 1H ↔ 3H imidazole), affecting binding modes in biological systems .
Biological Activity
2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula . The structural features include a thiophene ring and an imidazole moiety, which are known to contribute to various biological activities.
Antioxidant Properties
Research indicates that imidazole derivatives exhibit significant antioxidant properties. The conjugation of polyphenolic structures with imidazole frameworks has been shown to enhance radical scavenging abilities. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit oxidative stress markers, suggesting a potential for neuroprotective applications .
Antimicrobial Activity
Preliminary studies on related compounds have indicated antibacterial and antifungal properties. The presence of the thiophene ring is often associated with enhanced interaction with microbial membranes, leading to increased permeability and subsequent cell death in various bacterial strains .
Anti-cancer Potential
Compounds similar to 2-Thiophenecarboximidamide have been evaluated for their anti-cancer properties. Specifically, imidazole derivatives have been identified as dual inhibitors of Mcl-1/Bcl-2, promoting apoptosis in cancer cell lines . This suggests that 2-Thiophenecarboximidamide may also possess similar mechanisms that warrant further investigation.
Case Studies
-
Antioxidant Capacity Study
A study evaluated the antioxidant capacity of several imidazole derivatives using various assays (DPPH, ABTS). The results indicated that specific substitutions on the imidazole ring significantly enhanced antioxidant activity compared to unsubstituted analogs. This highlights the importance of structural modifications in enhancing biological efficacy . -
Antimicrobial Testing
In a comparative study, derivatives of thiophene were tested against multiple bacterial strains. Results showed that certain modifications led to increased antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections . -
Cancer Cell Line Studies
Research involving cancer cell lines treated with imidazole-based compounds revealed that these compounds induced apoptosis through caspase activation pathways. The study concluded that structural features of the compound significantly influenced its ability to inhibit cancer cell proliferation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
